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Abstract

ACT-1004-1239 is a first-in-class, potent, selective, and orally available antagonist of the C-X-C
chemokine receptor 7 (CXCRY7), also known as atypical chemokine receptor 3 (ACKR3).[1][2]
This small molecule has demonstrated a dual mechanism of action, exhibiting both
immunomodulatory and promyelinating effects, positioning it as a promising therapeutic
candidate for inflammatory demyelinating diseases such as multiple sclerosis.[1][3] Preclinical
and early clinical studies have elucidated its pharmacological profile and biological functions,
which are detailed in this guide.

Core Mechanism of Action: CXCR7 Antagonism

ACT-1004-1239 functions as a potent and selective antagonist of the CXCR7 receptor.[2]
CXCRY7 is a G-protein-coupled receptor (GPCR) that binds to the chemokines CXCL11 and
CXCL12.[4][5] Unlike typical chemokine receptors, CXCR7 does not primarily signal through G-
proteins but rather functions as a scavenger receptor, internalizing and clearing its ligands,
thereby regulating their extracellular concentrations.[5][6] This scavenging activity is crucial in
creating chemokine gradients that direct cell migration.[6] ACT-1004-1239 blocks the
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recruitment of B-arrestin induced by CXCL11 and CXCL12 to the CXCRY7 receptor.[5][7] By
antagonizing CXCR7, ACT-1004-1239 modulates the levels and gradients of CXCL12, which in
turn influences immune cell trafficking and oligodendrocyte precursor cell (OPC) differentiation.

[1][2]

Signaling Pathway Diagram

Cell Membrane

Antagonizes
ACT-1004-1239

Receptor
Internalization &
Ligand Scavenging

Recruits Mediates

CXCR7 Receptor

B-Arrestin

Binds

Click to download full resolution via product page

Caption: Signaling pathway of CXCR7 and the antagonistic action of ACT-1004-1239.

Biological Functions and Therapeutic Potential

The primary therapeutic potential of ACT-1004-1239 lies in its dual action of reducing
neuroinflammation and promoting myelin repair, making it a strong candidate for treating
demyelinating diseases.[1][3]

Immunomodulatory Effects

In preclinical models of multiple sclerosis, such as experimental autoimmune encephalomyelitis
(EAE), ACT-1004-1239 has been shown to significantly reduce disease severity.[1] This is
achieved by limiting the infiltration of various immune cells into the central nervous system
(CNS), including neutrophils, monocytes, dendritic cells, natural killer cells, B cells, and T cells.
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[2] By antagonizing CXCR7, ACT-1004-1239 leads to a dose-dependent increase in plasma
CXCL12 concentrations, which correlates with a reduction in the cumulative disease score.[1]

Promyelinating Effects

Beyond its anti-inflammatory properties, ACT-1004-1239 actively promotes remyelination. In
the cuprizone-induced demyelination model, treatment with ACT-1004-1239 resulted in an
increased number of mature myelinating oligodendrocytes and enhanced myelination.[1] In
vitro studies have confirmed that ACT-1004-1239 promotes the maturation of oligodendrocyte
precursor cells (OPCs) into myelinating oligodendrocytes.[1] This effect is attributed to the
increased levels of CXCL12, which plays a role in OPC differentiation.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for ACT-1004-1239 from preclinical
and clinical studies.

Table 1: In Vitro Potency of ACT-1004-1239

Species IC50 (nM) for CXCR7 Antagonism
Human 3.2[2]
Dog 2.3[2]
Rat 3.1[2]
Mouse 2.3[2]
Guinea Pig 0.6[2]
Macaque 1.5[2]

Table 2: Preclinical Pharmacokinetics of ACT-1004-1239
in Rats
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Value (Intravenous, 1

Parameter malkg) Value (Oral, 10 mg/kg)
Vss (L/kg) 3.6[2]

Cl (mL/min/kg) 70[2]

T1/2 (h) 1.3[2]

Cmax (ng/h/mL) - 600[2]

Tmax (h) - 0.5[2]

F (%) - 35[2]

Table 3: Phase 1 Human Pharmacokinetics of ACT-1004-
:| 239 (Sing|e Ascending “QSES > |Q mg)

Parameter Value

Tmax (h) 1.3 -3.0[6]
Terminal T1/2 (h) 17.8 - 23.6[6]
Absolute Bioavailability (%) 53.0[6]

Key Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of
ACT-1004-1239.

Myelin Oligodendrocyte Glycoprotein (MOG) 35-55-

Induced Experimental Autoimmune Encephalomyelitis
(EAE)

This model is a widely used animal model for multiple sclerosis.
e Animals: C57BL/6 mice are commonly used.

¢ Induction:

© 2026 BenchChem. All rights reserved. 4/8 Tech Support


https://pubmed.ncbi.nlm.nih.gov/33189793/
https://pubmed.ncbi.nlm.nih.gov/33189793/
https://pubmed.ncbi.nlm.nih.gov/33189793/
https://pubmed.ncbi.nlm.nih.gov/33189793/
https://pubmed.ncbi.nlm.nih.gov/33189793/
https://pubmed.ncbi.nlm.nih.gov/33189793/
https://www.benchchem.com/product/b11937379/docs?utm_src=pdf-body#biological-function-of-act-1004-1239
https://www.benchchem.com/product/b11937379/docs?utm_src=pdf-body#biological-function-of-act-1004-1239
https://bio-protocol.org/en/bpdetail?id=2370&type=0
https://bio-protocol.org/en/bpdetail?id=2370&type=0
https://bio-protocol.org/en/bpdetail?id=2370&type=0
https://www.benchchem.com/product/b11937379/docs?utm_src=pdf-body#biological-function-of-act-1004-1239
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11937379?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o An emulsion is prepared by mixing MOG35-55 peptide with Complete Freund's Adjuvant
(CFA) supplemented with Mycobacterium tuberculosis.[8]

o Mice are immunized via subcutaneous injection of the MOG35-55/CFA emulsion.[3]

o Pertussis toxin (PTx) is administered intraperitoneally on the day of immunization and two
days later to facilitate the entry of immune cells into the CNS.[5]

o Treatment: ACT-1004-1239 is administered orally, typically twice daily, at varying doses (e.g.,
10-100 mg/kg).[1]

e Assessment:
o Clinical signs of EAE are scored daily based on the severity of paralysis.

o Histopathological analysis of the spinal cord is performed to assess inflammation,
demyelination, and axonal damage.[]

o Immune cell infiltration into the CNS is quantified by flow cytometry.

Experimental Workflow: MOG-Induced EAE Model
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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